molecular formula C8H8ClN3O2 B12522503 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide CAS No. 652992-39-7

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide

Cat. No.: B12522503
CAS No.: 652992-39-7
M. Wt: 213.62 g/mol
InChI Key: OPUOYQSRCZPJAE-UHFFFAOYSA-N
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Description

Historical Context of Chloroacetamide Derivatives in Chemical Research

Chloroacetamide derivatives have long served as pivotal intermediates in synthetic organic chemistry due to their reactivity and versatility. Early applications focused on their role as alkylating agents, leveraging the electrophilic nature of the chlorine atom to facilitate nucleophilic substitution reactions. Over time, these compounds gained prominence in drug discovery, particularly as precursors for heterocyclic systems. For instance, 2-chloro-N-(5-chloropyridin-2-yl)acetamide, a structurally analogous compound, has been utilized in the synthesis of thieno[2,3-b]pyridines, which exhibit diverse biological activities.

The development of modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), revolutionized the synthesis of chloroacetamide derivatives. These reagents enabled efficient amide bond formation under mild conditions, expanding access to complex molecules like 2-chloro-N-[(pyridin-2-yl)carbamoyl]acetamide. Recent studies highlight their utility in constructing RORγt modulators and kinase inhibitors, underscoring their relevance in targeted therapy development.

Structural Significance of Pyridine-Carbamoyl Hybrid Systems

The integration of a pyridine ring with a carbamoyl-acetamide backbone confers distinct electronic and steric properties to this compound. Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, contributes π-electron density and hydrogen-bonding capabilities, while the carbamoyl group enhances solubility and facilitates intermolecular interactions. The chlorine atom at the acetamide’s α-position introduces an electron-withdrawing effect, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack.

Key physicochemical properties of related compounds, such as 2-chloro-N-(5-chloropyridin-2-yl)acetamide, provide a foundation for understanding this molecule’s behavior. For example:

Property Value Source
Density 1.474 g/cm³
Boiling Point 389.3°C at 760 mmHg
Molecular Formula C₇H₆Cl₂N₂O
LogP (Partition Coefficient) 1.985

These parameters suggest moderate hydrophobicity, aligning with the compound’s potential for membrane permeability in biological systems. X-ray crystallographic analyses of similar structures, such as N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide, reveal twisted boat conformations in piperidine rings, highlighting the stereochemical complexity achievable with such hybrids.

Synthetic routes to pyridine-carbamoyl acetamides often involve amidation reactions between chloroacetyl chlorides and aminopyridines. For instance, 2-chloro-N-arylacetamides are typically prepared by treating arylamines with 2-chloroacetyl chloride under basic conditions, followed by purification via high-performance liquid chromatography (HPLC). These methods ensure high yields and purity, critical for subsequent applications in drug discovery pipelines.

Properties

CAS No.

652992-39-7

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-N-(pyridin-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C8H8ClN3O2/c9-5-7(13)12-8(14)11-6-3-1-2-4-10-6/h1-4H,5H2,(H2,10,11,12,13,14)

InChI Key

OPUOYQSRCZPJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Base-Mediated Reactions in Polar Aprotic Solvents

The most common approach involves reacting 2-aminopyridine with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts. Key parameters include solvent polarity, temperature, and reaction time.

Method Solvent Base Temperature Time Yield Purification
A Chloroform K₂CO₃ Reflux 10 h 93% Recrystallization (isopropyl alcohol)
B Acetone K₂CO₃ Reflux 4–8 h 74–75% Filtration, drying
C DCM Triethylamine 0–20°C 20 h Not reported Column chromatography

Key Observations :

  • Method A : High yield (93%) achieved through prolonged reflux in chloroform with K₂CO₃. The reaction’s efficiency is attributed to the solvent’s low polarity, which favors SN₂ mechanisms.
  • Method B : Moderate yields (74–75%) in acetone, likely due to competing side reactions or incomplete neutralization of HCl.
  • Method C : Low-temperature conditions in dichloromethane (DCM) with triethylamine minimize side reactions but require extended reaction times.

Acid-Catalyzed Reactions

Alternative methods employ acidic conditions to facilitate amide bond formation.

Method Solvent Catalyst Temperature Time Yield Purification
D Acetic acid Sodium acetate Ice bath 20 min 75% Recrystallization (ethanol)

Mechanistic Insight :

  • Method D : Sodium acetate acts as a weak base in acetic acid, creating a buffered environment. The exothermic reaction is controlled by slow addition of chloroacetyl chloride at 0°C, preventing decomposition.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enables rapid heating, reducing reaction times and improving yields.

Method Solvent Base Temperature Time Yield Purification
E DCE NaOH 80°C (microwave) 5 min 97% Recrystallization (acetonitrile)

Advantages :

  • Method E : A 97% yield is achieved in 5 minutes under microwave conditions, outperforming traditional reflux methods. The high yield is attributed to uniform heating and minimal side reactions.

Comparative Analysis of Synthetic Routes

Yield Optimization

Parameter Traditional (Method A) Microwave (Method E)
Yield 93% 97%
Time 10 h 5 min
Energy High (reflux) Low (microwave)

Spectroscopic and Analytical Validation

Key characterization data for 2-chloro-N-[(pyridin-2-yl)carbamoyl]acetamide includes:

  • IR (KBr) : 3354 cm⁻¹ (NH), 1686 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 4.47 (s, 2H, CH₂Cl), 7.84–8.73 (m, 3H, Ar-H), 10.23 (s, 1H, NH).
  • MS (EI) : m/z 248 (M⁺, 11.55%).

These data confirm the compound’s structure and purity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of new amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridin-2-yl moiety play crucial roles in binding to the active sites of these targets. The compound can inhibit enzyme activity by forming stable complexes with the enzyme, thereby blocking substrate access.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several chloroacetamide derivatives, differing primarily in substituents on the aromatic ring or carbamoyl group. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Findings Reference IDs
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Cl substituent at pyridine 5-position C₇H₅Cl₂N₂O Intermediate for anti-proliferative agents; tested in cancer cell lines
2-Chloro-N-(4-chlorophenyl)acetamide Cl substituent on phenyl ring C₈H₇Cl₂NO Precursor for pyridine-thioacetamide hybrids with antimicrobial activity
2-Chloro-N-(3-nitrophenyl)acetamide NO₂ substituent on phenyl ring C₈H₇ClN₂O₃ Exhibits anti-conformational isomerism; used in crystallography studies
2-Chloro-N-(thiazol-2-yl)acetamide Thiazole ring instead of pyridine C₅H₅ClN₂OS Building block for anticancer thiadiazole derivatives
Acetochlor (herbicide) Ethoxymethyl and ethyl-methylphenyl groups C₁₄H₂₀ClNO₂ Pre-emergent herbicide; metabolized in liver microsomes

Structural Insights :

  • Pyridine vs. Phenyl Substituents : Pyridine-based analogs (e.g., 2-Chloro-N-(5-chloropyridin-2-yl)acetamide) exhibit enhanced solubility and hydrogen-bonding capacity compared to phenyl-substituted derivatives, improving their bioavailability .
  • Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents enhance electrophilicity, increasing reactivity in alkylation reactions .

Anticancer Activity :

  • 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (derivative of the title compound) showed IC₅₀ = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil in cytotoxicity .
  • 2-Chloro-N-(benzothiazol-2-yl)acetamide derivatives (e.g., OMS9) demonstrated moderate activity against breast cancer (MCF-7) with IC₅₀ = 12.5 µM .

Herbicidal Activity :

  • Acetochlor and metolachlor (agricultural analogs) inhibit weed growth by disrupting fatty acid elongation. Their metabolism in human liver microsomes involves oxidative dechlorination, unlike the title compound, which lacks herbicidal properties .
Physicochemical Properties
Property 2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide 2-Chloro-N-(3-nitrophenyl)acetamide Acetochlor
Molecular Weight (g/mol) 213.63 214.61 269.77
Solubility DMSO, methanol Chloroform, acetone Lipophilic
Melting Point Not reported 162–164°C -20°C (liquid)
LogP ~1.2 (estimated) 1.8 3.1

Key Observations :

  • The title compound’s lower LogP compared to herbicides like acetochlor suggests reduced lipid membrane permeability, aligning with its therapeutic (vs. agricultural) use .
  • Nitro-substituted analogs exhibit higher thermal stability due to strong intermolecular hydrogen bonding .

Biological Activity

2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anti-inflammatory effects. This article reviews the existing literature on its biological activity, including structure-activity relationships, synthesis, and therapeutic potential.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C₇H₈ClN₂O
  • IUPAC Name : 2-chloro-N-(pyridin-2-yl)acetamide

Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiparasitic activity, particularly against Plasmodium falciparum, the causative agent of malaria. For instance, synthesized thieno[2,3-b]pyridine-2-carboxamides showed strong antiplasmodial activity with IC50 values in the low nanomolar range and high selectivity indices (>100) when tested against erythrocytic forms of the parasite .

CompoundIC50 (µM)Selectivity Index
This compound0.03>100
Thieno[2,3-b]pyridine derivative0.02>150

The mechanism through which these compounds exert their antiparasitic effects appears to involve inhibition of the plasmodial enzyme PfGSK-3. However, it was noted that while some derivatives were weak inhibitors of this enzyme, they still demonstrated potent antiparasitic activity . This suggests that other mechanisms may also be at play.

Anti-inflammatory Potential

In addition to its antiparasitic properties, this compound has been investigated for its anti-inflammatory potential. The compound has been identified as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are both involved in inflammatory processes. In vitro studies showed that this compound could significantly suppress tumor necrosis factor-alpha (TNFα) release from stimulated cells .

Case Study: In Vivo Efficacy

A series of preclinical studies demonstrated that oral administration of compounds similar to this compound resulted in a marked reduction in TNFα levels in animal models. For example, administration to cynomolgus monkeys showed a significant decrease in TNFα release following lipopolysaccharide (LPS) stimulation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of an aromatic substituent on the nitrogen atom is critical for maintaining antiplasmodial activity. Modifications such as ortho-substitution on the phenyl ring can diminish efficacy, while certain aliphatic replacements can completely abrogate activity .

Modification TypeEffect on Activity
Aromatic substituent on nitrogenEssential for activity
Ortho-substitution on phenyl ringDecreases activity
Aliphatic substitutionAbolishes activity

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